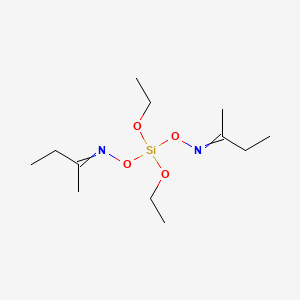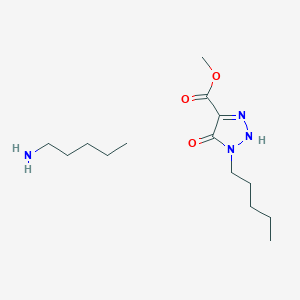![molecular formula C13H9N3O B14358126 Benzo[f]quinoxaline-5-carbonitrile, 2,3,4,6-tetrahydro-6-oxo- CAS No. 93297-38-2](/img/structure/B14358126.png)
Benzo[f]quinoxaline-5-carbonitrile, 2,3,4,6-tetrahydro-6-oxo-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzo[f]quinoxaline-5-carbonitrile, 2,3,4,6-tetrahydro-6-oxo- is a heterocyclic compound that belongs to the quinoxaline family. Quinoxalines are known for their diverse biological activities and are used in various fields such as pharmaceuticals, dyes, and agrochemicals . This specific compound features a fused benzene and pyrazine ring with additional functional groups that contribute to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Benzo[f]quinoxaline-5-carbonitrile, 2,3,4,6-tetrahydro-6-oxo- can be achieved through the condensation of alicyclic α, β-diketone with an α, β-diamine . Another method involves the condensation of an acyclic α, β-diamine with an α, β-dicarbonyl . These reactions typically require controlled conditions such as specific temperatures and pH levels to ensure the desired product is obtained.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to increase yield and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
Benzo[f]quinoxaline-5-carbonitrile, 2,3,4,6-tetrahydro-6-oxo- undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can lead to the formation of different derivatives with altered properties.
Substitution: Common in heterocyclic chemistry, substitution reactions can replace hydrogen atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as 2-iodoxybenzoic acid (IBX) can be used.
Reduction: Catalysts like palladium on carbon (Pd/C) are often employed.
Substitution: N-bromosuccinimide (NBS) is a common reagent for introducing bromine atoms.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinoxaline derivatives with additional oxygen-containing groups, while reduction can produce more saturated compounds.
Wissenschaftliche Forschungsanwendungen
Benzo[f]quinoxaline-5-carbonitrile, 2,3,4,6-tetrahydro-6-oxo- has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its antitumor and antimicrobial properties.
Industry: Utilized in the development of dyes and agrochemicals.
Wirkmechanismus
The mechanism by which Benzo[f]quinoxaline-5-carbonitrile, 2,3,4,6-tetrahydro-6-oxo- exerts its effects involves interaction with specific molecular targets. For instance, it may act as an antagonist to certain receptors, thereby inhibiting their activity . The pathways involved can include inhibition of enzyme activity or blocking of receptor sites, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Quinoxaline: A simpler structure with similar biological activities.
5,6,7,8-Tetrahydroquinoxaline: Another derivative with different functional groups.
Phenazine: Known for its antimicrobial properties and used in similar applications.
Uniqueness
Benzo[f]quinoxaline-5-carbonitrile, 2,3,4,6-tetrahydro-6-oxo- is unique due to its specific functional groups that confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its diverse applications in research and industry make it a valuable compound.
Eigenschaften
CAS-Nummer |
93297-38-2 |
|---|---|
Molekularformel |
C13H9N3O |
Molekulargewicht |
223.23 g/mol |
IUPAC-Name |
6-hydroxy-2,3-dihydrobenzo[f]quinoxaline-5-carbonitrile |
InChI |
InChI=1S/C13H9N3O/c14-7-10-12-11(15-5-6-16-12)8-3-1-2-4-9(8)13(10)17/h1-4,17H,5-6H2 |
InChI-Schlüssel |
LPQIZSLMEZFWEQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN=C2C(=C(C3=CC=CC=C3C2=N1)O)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-Phenoxy-3-[(3-phenoxyprop-1-EN-2-YL)oxy]propan-2-OL](/img/structure/B14358053.png)

![Methyl 5-[(2-phenylhydrazinylidene)methyl]-2-propoxybenzoate](/img/structure/B14358063.png)


![4-{2-[4-(4-Cyanophenoxy)phenyl]-2-oxoethyl}-3-nitrobenzonitrile](/img/structure/B14358076.png)
![2-Methyl-4-phenylpyrrolo[1,2-a]quinoxalin-1(5h)-one](/img/structure/B14358095.png)

![N-(5-Hydroxy-12H-benzo[a]phenothiazin-6-yl)-N-phenylacetamide](/img/structure/B14358106.png)
![2-[(1-Phenylprop-2-en-1-yl)oxy]oxane](/img/structure/B14358114.png)

![3-Ethyl-2-[2-(naphthalen-1-yl)prop-1-en-1-yl]-1,3-benzothiazol-3-ium iodide](/img/structure/B14358128.png)

